molecular formula C8H11BrClN B7889122 (3-Chlorophenyl)-N-methylmethanamine hydrobromide CAS No. 1185292-73-2

(3-Chlorophenyl)-N-methylmethanamine hydrobromide

Cat. No.: B7889122
CAS No.: 1185292-73-2
M. Wt: 236.53 g/mol
InChI Key: UAGKNXJGNKKJDC-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)-N-methylmethanamine hydrobromide, with the molecular formula C₈H₁₁BrClN and a CAS Number of 39191-07-6 for its free base form , is a chemical compound of interest in scientific research. The hydrobromide salt form offers enhanced stability and handling properties for experimental work. The compound's structure, which features a 3-chlorophenyl group, is representative of a class of chlorinated aromatic compounds. Chlorination is a significant strategy in medicinal chemistry, as it can profoundly influence a molecule's physicochemical properties, including its pKa, metabolic stability, and dipole moment, thereby improving its overall pharmacokinetic and pharmacological profile . Research into structurally related compounds, particularly Schiff bases derived from similar precursors, has indicated potential value in investigating biological targets such as human Cyclophilin D (CypD) . CypD is a mitochondrial peptidyl-prolyl isomerase that regulates the mitochondrial permeability transition pore and is a recognized therapeutic target for conditions like ischemia-reperfusion injury, neurodegenerative diseases (e.g., Alzheimer's and Parkinson's), and cancer . This makes this compound a valuable synthetic intermediate or building block for constructing more complex molecules for basic scientific inquiry and early-stage drug discovery projects. This product is strictly intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-N-methylmethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.BrH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGKNXJGNKKJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)Cl.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719864
Record name 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-73-2
Record name 1-(3-Chlorophenyl)-N-methylmethanamine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chlorophenyl N Methylmethanamine Hydrobromide

General Synthetic Strategies for N-Methyl-3-chlorobenzylamine (Base Form)

The creation of the secondary amine, N-methyl-3-chlorobenzylamine, can be approached through several well-established chemical pathways. These methods include reductive amination, direct alkylation of a primary amine, reactions utilizing benzyl (B1604629) halides, and multicomponent strategies.

Reductive Amination Approaches of 3-Chlorobenzaldehyde (B42229)

Reductive amination, also known as reductive alkylation, is a highly effective method for forming amines from carbonyl compounds. wikipedia.orgorgoreview.com This process involves the reaction of 3-chlorobenzaldehyde with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the desired secondary amine, (3-Chlorophenyl)-N-methylmethanamine. wikipedia.orgorgoreview.com

The reaction proceeds in two main steps:

Imine Formation : The nucleophilic methylamine attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde, forming a hemiaminal intermediate. This intermediate then loses a water molecule to form a Schiff base or imine. wikipedia.org

Reduction : The C=N double bond of the imine is subsequently reduced to a C-N single bond. chemistrysteps.com

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. wikipedia.orgthieme-connect.com Sodium cyanoborohydride is particularly noted for its mildness and its ability to selectively reduce the imine in the presence of the aldehyde starting material. orgoreview.comchemistrysteps.com The reaction is typically performed in a one-pot synthesis under neutral or weakly acidic conditions. wikipedia.orgchemistrysteps.com

A specific variant of reductive amination applicable to methylation is the Eschweiler-Clarke reaction. jk-sci.comwikipedia.org This reaction uses excess formic acid and formaldehyde (B43269) to methylate a primary amine. wikipedia.org In this context, 3-chlorobenzylamine (B151487) would be treated with formaldehyde to form the iminium ion, which is then reduced by formic acid. wikipedia.orgmdpi.com A key advantage of the Eschweiler-Clarke reaction is that it prevents overalkylation, stopping at the tertiary amine stage because a tertiary amine cannot form another imine or iminium ion. wikipedia.org

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing Agent Key Features pH Conditions Notes
Sodium Borohydride (NaBH₄) Common, cost-effective hydride donor. Neutral to slightly basic. Can also reduce the starting aldehyde if conditions are not controlled. thieme-connect.com
Sodium Cyanoborohydride (NaBH₃CN) Milder reducing agent, selective for imines over carbonyls. Weakly acidic (pH ~7). researchgate.net Allows for one-pot synthesis without isolating the imine intermediate. chemistrysteps.com
Formic Acid (in Eschweiler-Clarke) Acts as a hydride source to reduce the iminium ion. wikipedia.org Acidic. Specific for methylation using formaldehyde; reaction is irreversible due to CO₂ loss. wikipedia.org
Catalytic Hydrogenation (H₂/Catalyst) Uses hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni). Varies. Considered a green chemistry approach. wikipedia.org

Alkylation Reactions of 3-Chlorobenzylamine

The direct alkylation of 3-chlorobenzylamine with a methylating agent, such as a methyl halide (e.g., methyl iodide or methyl bromide), is another primary route to synthesize the target secondary amine. This reaction is a nucleophilic substitution where the primary amine acts as the nucleophile. libretexts.orgchemguide.co.uk

The reaction typically proceeds in two stages:

Formation of the secondary ammonium (B1175870) salt from the reaction between the primary amine and the alkyl halide. libretexts.org

Deprotonation of the ammonium salt by a base (often an excess of the starting primary amine) to yield the free secondary amine. libretexts.org

A significant challenge in this method is overalkylation. acs.orgnih.gov The product, N-methyl-3-chlorobenzylamine, is also a nucleophile and can react further with the methyl halide to form the tertiary amine, (3-Chlorophenyl)-N,N-dimethylmethanamine, and subsequently a quaternary ammonium salt. libretexts.orglibretexts.org This leads to a mixture of products that can be difficult to separate. thieme-connect.com To favor mono-N-alkylation, reaction conditions can be optimized, for instance, by using a large excess of the primary amine or employing specific base catalysts like cesium hydroxide. google.com

Table 2: Common Methylating Agents for Amine Alkylation

Alkylating Agent Formula Reactivity Leaving Group
Methyl Iodide CH₃I High Iodide (I⁻)
Methyl Bromide CH₃Br Moderate Bromide (Br⁻)
Methyl Chloride CH₃Cl Lower Chloride (Cl⁻)
Dimethyl Sulfate (CH₃)₂SO₄ High (Toxic) Methylsulfate (CH₃SO₄⁻)

Reactions Involving 3-Chlorobenzyl Halides as Precursors

An alternative and widely used synthetic approach involves the reaction of a 3-chlorobenzyl halide, such as 3-chlorobenzyl chloride or 3-chlorobenzyl bromide, with methylamine. chemicalbook.com In this nucleophilic substitution reaction, methylamine attacks the benzylic carbon of the 3-chlorobenzyl halide, displacing the halide ion. ias.ac.in

This method is often preferred as it can be more direct. For example, reacting 3-chlorobenzyl chloride with an ethanol (B145695) solution of methylamine and heating the mixture to reflux can produce N-methyl-3-chlorobenzylamine. chemicalbook.com Similarly, 3-chlorobenzyl bromide can be used as the starting material. scientificlabs.co.uksigmaaldrich.com The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrogen halide formed during the reaction. An excess of methylamine can also serve this purpose. science-revision.co.uk

As with the alkylation of 3-chlorobenzylamine, the potential for overalkylation exists, where the secondary amine product could react with another molecule of the 3-chlorobenzyl halide. However, controlling stoichiometry and reaction conditions can mitigate this side reaction.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer an efficient pathway for synthesizing complex molecules. organic-chemistry.orgnih.gov For the synthesis of N-methyl-3-chlorobenzylamine, a three-component reaction could theoretically be devised.

One such strategy is the Petasis reaction, which involves the reaction of an amine, a carbonyl compound (like formaldehyde), and a boronic acid. organic-chemistry.org A Mannich-like three-component reaction involving an aromatic halide, an amine, and paraformaldehyde, mediated by zinc, has also been described for the synthesis of tertiary benzylamines and could be adapted. organic-chemistry.org While specific literature detailing a one-pot multicomponent synthesis for (3-Chlorophenyl)-N-methylmethanamine is not prevalent, the principles of MCRs suggest a plausible route involving 3-chlorophenylboronic acid, methylamine, and a formaldehyde source. These reactions are valued for their atom economy and procedural simplicity. mdpi.com

Formation of the Hydrobromide Salt

Once the free base, N-methyl-3-chlorobenzylamine, has been synthesized and purified, it is converted into its hydrobromide salt to improve its stability, solubility, and ease of handling.

Acid-Base Reactions for Salt Derivatization

The formation of the hydrobromide salt is a straightforward acid-base reaction. The basic nitrogen atom of the N-methyl-3-chlorobenzylamine, with its lone pair of electrons, reacts with a strong acid, hydrobromic acid (HBr). researchgate.net

The amine acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the hydrobromic acid. This results in the formation of the corresponding ammonium cation and the bromide anion, which are ionically bonded to form (3-Chlorophenyl)-N-methylmethanamine hydrobromide. The reaction is typically carried out by treating a solution of the amine in a suitable organic solvent (such as methanol (B129727) or isopropanol) with a solution of hydrobromic acid. researchgate.net The resulting salt often precipitates from the solution and can be isolated by filtration and then dried. researchgate.net

Purification and Crystallization Techniques for the Hydrobromide Salt

The isolation and purification of this compound are critical steps to ensure the high purity of the final product, which is essential for analytical and research purposes. Following the synthesis, the crude product often contains unreacted starting materials, by-products, and residual solvents. Recrystallization is a primary and highly effective technique for purifying such crystalline solids.

The process typically involves dissolving the crude hydrobromide salt in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. The selection of an appropriate solvent is crucial; the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities should either be insoluble at high temperatures or remain in solution at low temperatures. For amine salts like the target hydrobromide, polar solvents such as ethanol are often effective. google.commdpi.com

After dissolving the crude product, the hot solution is filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly and undisturbed. This gradual cooling process reduces the solubility of the compound, promoting the formation of a well-defined crystal lattice that excludes impurities. Once crystallization is complete, the purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum to remove residual solvent. mdpi.com In a patented synthesis of a related hydrochloride salt, recrystallization from ethanol was used to obtain a pure white solid, demonstrating the utility of this technique for halide salts of phenyl-piperazine derivatives. google.com

The effectiveness of the purification can be assessed using various analytical methods, such as melting point determination, Thin-Layer Chromatography (TLC), and spectroscopic techniques like NMR, to confirm the identity and purity of the final crystalline product. mdpi.com

Advanced Synthetic Considerations

Catalytic Systems in N-Methyl-3-chlorobenzylamine Synthesis

The synthesis of N-methyl-3-chlorobenzylamine, the free base of the target compound, heavily relies on the N-methylation of 3-chlorobenzylamine. Modern synthetic chemistry emphasizes the use of catalytic systems to achieve this transformation efficiently, sustainably, and with high selectivity. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which often utilizes methanol as an eco-friendly and inexpensive C1 source. nih.gov This approach avoids the use of toxic and environmentally harmful methylating agents like methyl halides. nih.gov

Various transition-metal-based catalysts have been developed for the N-methylation of amines with methanol. nih.gov These can be broadly categorized into homogeneous and heterogeneous systems. researchgate.net

Homogeneous Catalysts: Ruthenium (Ru) complexes have shown significant promise in this area. For instance, a (DPEPhos)RuCl₂PPh₃ catalyst has been successfully used for the N-methylation of various amines using methanol under weak base conditions. nih.gov This system operates through a Ru-H mechanism and provides a new avenue for N-methylation using an easily synthesized catalyst. nih.gov Other metals like Rhodium (Rh), Iridium (Ir), and Palladium (Pd) have also been employed in homogeneous catalytic systems for this transformation. nih.govresearchgate.net

Heterogeneous Catalysts: These catalysts offer advantages in terms of separation, recovery, and reusability. Nickel (Ni)-based heterogeneous catalysts, such as Ni supported on mixed metal oxides (e.g., Ni/ZnAlOx), have been developed for the selective mono-N-methylation of amines. rsc.org These systems can efficiently methylate a wide range of amines in high yields. researchgate.net The basic properties of the catalyst support can be beneficial for forming the desired N-methylated amine. researchgate.net Copper (Cu)-based catalysts have also been explored for the selective N-methylation of amines using renewable methanol under relatively mild conditions. researchgate.net

The choice of catalytic system depends on factors such as substrate scope, desired selectivity (mono- vs. di-methylation), cost, and operational simplicity.

Regioselective Synthesis Strategies

Regioselectivity is a critical consideration in the synthesis of (3-Chlorophenyl)-N-methylmethanamine, referring to the control over the position of chemical bond formation. Two key aspects of regioselectivity are relevant to this molecule: the substitution pattern on the aromatic ring and the selective methylation of the nitrogen atom.

Aromatic Ring Substitution: The "3-chloro" designation specifies that the chlorine atom is at the meta position of the benzyl group. This regiochemistry is typically established by the choice of the starting material. The synthesis would commence with a precursor that already contains the chlorine atom at the desired position, such as 3-chlorobenzaldehyde, 3-chlorobenzonitrile, or 3-chlorobenzylamine itself. nih.gov Subsequent reactions to build the N-methylmethanamine side chain will not alter the substitution pattern on the aromatic ring. Therefore, the regioselectivity on the phenyl ring is controlled from the outset of the synthetic sequence. Methodologies for the regioselective synthesis of functionalized aromatic compounds, while a broad area of organic chemistry, are foundational to obtaining the correct starting isomer. rsc.orgorganic-chemistry.orgoregonstate.edu

Selective N-Methylation: The second challenge is the regioselective methylation of the primary amine (3-chlorobenzylamine) to form the secondary amine (N-methyl-3-chlorobenzylamine) without significant formation of the tertiary amine (N,N-dimethyl-3-chlorobenzylamine). Achieving high selectivity for mono-methylation is a common goal in N-alkylation reactions. rsc.org Catalytic systems, such as the heterogeneous Ni catalysts, have been specifically designed to favor mono-N-methylation. rsc.org The reaction conditions, including the choice of catalyst, solvent, temperature, and stoichiometry of reactants, are optimized to maximize the yield of the desired secondary amine while minimizing over-alkylation. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximizing the yield and purity of the final product while ensuring the process is efficient and reproducible. Key parameters that are typically adjusted include the choice of base, solvent, temperature, and reaction time. researchgate.net

Influence of Base and Solvent: In N-alkylation reactions, the choice of base and solvent can significantly impact the outcome. For the synthesis of secondary N-alkylbenzylamines, a study showed that using cesium carbonate (Cs₂CO₃) as the base in N,N-dimethylformamide (DMF) as the solvent provided high selectivity and yield. researchgate.net The use of other bases or solvents like dimethyl sulfoxide (B87167) (DMSO) resulted in lower yields. researchgate.net

The table below, adapted from research on the synthesis of secondary N-alkylbenzylamines, illustrates the effect of varying reaction conditions. researchgate.net

EntryBase (equiv.)SolventTime (h)Yield (%)
1Cs₂CO₃ (2)DMF2498
2Cs₂CO₃ (2)DMF1285
3K₂CO₃ (2)DMF2465
4Na₂CO₃ (2)DMF2440
5Cs₂CO₃ (2)DMSO2435

This interactive table demonstrates how changing the base, solvent, and reaction time can affect the product yield.

Influence of Catalyst and Temperature: In catalytic N-methylation using methanol, the catalyst type and reaction temperature are critical. For instance, in the synthesis of mono-N-methylaniline using various non-noble metal catalysts, both the conversion rate and the yield of the desired product are highly dependent on the chosen catalyst and conditions. rsc.org

The following table compares the performance of different catalytic systems for N-methylation. rsc.org

EntryCatalystTemperature (°C)Time (h)BaseYield (%)
1Ni/ZnAlOx16016None66.6
2Cu/ZnO/Al₂O₃18024None55.0
3Co/Al₂O₃16012K₂CO₃45.2

This interactive table compares the effectiveness of different heterogeneous catalysts on the N-methylation reaction yield.

Advanced approaches, such as Utopia Point Bayesian Optimization (UPBO), can also be employed to explore a vast chemical space and identify optimal reaction conditions that balance competing objectives, such as maximizing both yield and selectivity simultaneously. escholarship.org Through systematic variation and analysis of these parameters, a robust and optimized protocol for the synthesis of this compound can be established.

Computational and Theoretical Chemistry Studies of the N Methyl 3 Chlorobenzylamine Scaffold

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations have become an indispensable tool for investigating the relationship between the geometric and electronic properties of molecular systems. nih.gov Among the various computational methods, Density Functional Theory (DFT) is a prominent approach used to obtain a deeper understanding of molecular characteristics. researchgate.netresearchgate.net DFT calculations, often employing basis sets like 6-311G(d,p) or 6-31+G*, are utilized to determine optimized molecular structures, vibrational frequencies, molecular electrostatic potentials (MEP), and frontier molecular orbitals (HOMO-LUMO). researchgate.netdergipark.org.tr These theoretical evaluations provide insights into the stability, reactivity, and potential interaction sites of a molecule, such as the N-methyl-3-chlorobenzylamine scaffold. nih.gov

Molecular geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the N-methyl-3-chlorobenzylamine scaffold, DFT calculations would be employed to predict key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles. rsc.org

Below is a table of representative geometric parameters that would be determined through such a computational study, based on typical values for similar chemical motifs.

ParameterAtoms InvolvedExpected Value (Typical)
Bond Length (Å)C-Cl~1.74 Å
Bond Length (Å)C-N~1.47 Å
Bond Length (Å)C-C (aromatic)~1.39 - 1.40 Å
Bond Angle (°)C-C-Cl~119 - 121°
Bond Angle (°)C-C-N~109.5°
Dihedral Angle (°)C-C-C-NVariable

Note: The data in this table is illustrative and represents typical values for the specified bond types. Actual optimized values would be specific to the lowest energy conformer of the molecule.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For the N-methyl-3-chlorobenzylamine scaffold, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring and the nitrogen atom of the amine group. The LUMO, conversely, would likely be distributed across the aromatic ring's anti-bonding π* orbitals. The presence of the electron-withdrawing chlorine atom would be expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted benzylamine (B48309). The magnitude of the energy gap provides insight into the charge transfer interactions that can occur within the molecule. nih.gov

The following table summarizes key parameters derived from FMO analysis, with representative values shown for context.

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical reactivity and kinetic stability
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to change in electron distribution
Electronegativityχ-(ELUMO + EHOMO)/2Electron-attracting power
Electrophilicity Indexωχ²/2ηPropensity to accept electrons

Note: The parameters are calculated from the energies of the frontier orbitals. A large ΔE value corresponds to a "hard" molecule, while a small ΔE value indicates a "soft" molecule. nih.gov

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored according to the local electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

In the N-methyl-3-chlorobenzylamine scaffold, the MEP map would be expected to show the most negative potential (red) concentrated around the electronegative nitrogen and chlorine atoms. nih.gov These regions represent the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, the most positive potential (blue) would be located on the hydrogen atoms, particularly the amine hydrogen (if protonated) and the hydrogens of the methyl and methylene (B1212753) groups, making them susceptible to nucleophilic attack. nih.gov

Molecular RegionExpected Electrostatic PotentialColor on MEP MapImplied Reactivity
Nitrogen Atom (lone pair)Highly NegativeRedNucleophilic / H-bond acceptor
Chlorine Atom (lone pairs)NegativeRed/Yellow-RedNucleophilic / H-bond acceptor
Aromatic Ring (π-system)Slightly Negative to NeutralYellow/GreenSite for π-π interactions
Hydrogens on Methyl/Methylene GroupsPositiveBlue/CyanElectrophilic

For N-methyl-3-chlorobenzylamine, the high electronegativity of the nitrogen and chlorine atoms would result in them bearing significant negative partial charges. irjweb.com Consequently, the carbon atoms directly bonded to them (the benzylic carbon, the methyl carbon, and the ring carbon attached to chlorine) would exhibit positive partial charges. The hydrogen atoms, being less electronegative than the carbon and nitrogen atoms to which they are attached, would carry slight positive charges. This charge distribution is critical for determining how the molecule interacts with other polar molecules, receptors, or solvent molecules.

Atom/GroupExpected Partial ChargeRationale
Chlorine (Cl)NegativeHigh electronegativity
Nitrogen (N)NegativeHigh electronegativity and presence of lone pair
Ring Carbon bonded to ClPositiveElectron withdrawal by Cl
Benzylic Carbon (CH₂)PositiveElectron withdrawal by N
Methyl Carbon (CH₃)Slightly PositiveElectron withdrawal by N
Hydrogen AtomsPositiveLower electronegativity than C or N

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electron systems. While the benzene (B151609) ring in the N-methyl-3-chlorobenzylamine scaffold is inherently aromatic, its degree of aromaticity can be quantified using computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index. nih.gov The HOMA index is calculated from the bond lengths of the ring; a value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic character. nih.gov

For the 3-chlorophenyl group, the presence of the chlorine atom and the N-methylmethanamine substituent is expected to cause minor variations in the C-C bond lengths within the ring. However, these substitutions are not anticipated to significantly disrupt the delocalized π-system. Therefore, the HOMA index for the phenyl ring in this scaffold is expected to be close to 1, confirming its strong aromatic character. nih.gov

IndexDescriptionTypical Value for Aromatic Ring
HOMACalculated based on the deviation of bond lengths from an optimal aromatic value.> 0.9

Vibrational Spectra Prediction and Interpretation

The vibrational properties of the N-methyl-3-chlorobenzylamine scaffold can be thoroughly investigated using quantum mechanical methods. Techniques such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are used experimentally to probe the vibrational modes of a molecule. acs.org Computationally, Density Functional Theory (DFT) is a widely used approach to predict these spectra. researchgate.net

The process typically involves optimizing the molecular geometry of the compound in the gaseous state, followed by frequency calculations. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for such calculations. researchgate.netescholarship.org The computed vibrational frequencies, however, are known to have systematic errors, and thus are often scaled by an appropriate factor to achieve better agreement with experimental data. researchgate.netnih.gov

A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which clarifies the contribution of individual bond stretches, bends, and torsions to each calculated vibrational band. escholarship.org For aromatic compounds, this allows for the precise assignment of C-H stretching vibrations, which typically appear in the 3010–3080 cm⁻¹ range, as well as the characteristic ring stretching and deformation modes. escholarship.org The C-Cl stretching and bending modes can also be identified, providing a complete vibrational characterization of the molecule. acs.org

Thermodynamic Properties Calculation

Computational chemistry enables the calculation of various thermodynamic properties that describe the stability and energy of a molecule. For N-methyl-m-chlorobenzylamine, the free base of the target compound, several key thermodynamic parameters have been estimated using computational methods like the Joback and Crippen methods. These properties are crucial for understanding the compound's behavior in chemical reactions and for process modeling.

Key calculated thermodynamic properties include:

Standard Gibbs free energy of formation (ΔfG°): Represents the change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.

Enthalpy of formation at standard conditions (ΔfH°gas): The change in enthalpy during the formation of one mole of the compound in its gaseous state from its elements.

Enthalpy of fusion (ΔfusH°): The heat absorbed when one mole of the substance melts from a solid to a liquid at its melting point.

Enthalpy of vaporization (ΔvapH°): The heat required to transform one mole of the substance from a liquid to a gas at its boiling point.

Below is a table of calculated thermodynamic and physical properties for N-methyl-m-chlorobenzylamine.

Non-Linear Optical (NLO) Properties

Organic materials with specific molecular structures can exhibit significant non-linear optical (NLO) properties, which are of great interest for applications in photonics, optical switching, and telecommunications. researchgate.netresearchgate.net These properties arise from the interaction of the material with intense electromagnetic fields, such as those from a laser. researchgate.net The NLO response of a molecule is related to its electronic structure, particularly the presence of π-conjugated systems and donor-acceptor groups that facilitate intramolecular charge transfer. researchgate.net

Computational methods are essential for predicting the NLO properties of molecules like N-methyl-3-chlorobenzylamine. The key parameters, such as the first-order hyperpolarizability (β), are calculated to estimate the second-order NLO response. researchgate.net DFT calculations are commonly used to determine these properties. researchgate.net The presence of electron-withdrawing groups, such as the chlorine atom on the benzene ring, can significantly influence the NLO response of the material. researchgate.net Experimental validation of these properties is often performed using techniques like the Z-scan method, which measures the nonlinear absorption and nonlinear refractive index. researchgate.netceur-ws.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a "virtual microscope" to probe the time-dependent behavior and conformational landscape of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations provide detailed insights into molecular motions and interactions over time.

Conformational Dynamics in Different Environments

MD simulations are a powerful tool for exploring the conformational dynamics of molecules like N-methyl-3-chlorobenzylamine in various environments. The flexibility of the N-methylmethanamine side chain allows the molecule to adopt different conformations, which can be influenced by its surroundings, such as in solution or when interacting with biological systems. For instance, MD simulations have been applied to study the interactions between drug molecules and cell membranes. nih.gov Studies on N-methyl-3-chlorobenzylamine have focused on its partitioning behavior in lipid membrane systems, a process governed by molecular interactions and conformational preferences. nih.gov

Solvation Effects and Solvent Interactions

The interaction of a solute with its surrounding solvent molecules, known as solvation, profoundly affects its properties and reactivity. N-methyl-3-chlorobenzylamine has been studied experimentally in different solvent partitioning systems, such as octan-1-ol/water and liposome/water, to characterize its lipophilicity and interaction with polar and non-polar environments. nih.gov

Computational chemistry offers methods to model these solvation effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in DFT calculations to account for the bulk effect of the solvent on the molecule's electronic structure and energy. For a more detailed view, explicit solvent MD simulations can be performed, where the solute is surrounded by a box of individual solvent molecules (e.g., water). These simulations provide a dynamic picture of the specific interactions, such as hydrogen bonding and electrostatic interactions, between the solute and nearby solvent molecules, offering a molecular-level explanation for experimentally observed partitioning and permeability behaviors.

Mechanistic Computational Studies of Reactions

Computational chemistry, particularly DFT, is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, calculate activation energy barriers, and predict the most likely reaction pathways. acs.orgresearchgate.net

For scaffolds related to N-methyl-3-chlorobenzylamine, computational studies have provided deep mechanistic insights. For example, quantum chemical calculations have been used to explore the reaction mechanism of 3-chlorobenzylamine (B151487) with xanthate esters to form carbamothioates, helping to rationalize the formation of unexpected products. researchgate.net In other studies, DFT calculations have been employed to investigate the complex, multi-step synthesis of cage molecules like hexabenzylhexaazaisowurtzitane (HBIW) from benzylamines. acs.org These studies revealed how non-covalent interactions, such as π-π stacking between benzyl (B1604629) groups, can lower the energy of intermediates and influence the reaction pathway. acs.org

Furthermore, computational methods have been applied to study the mechanisms of radical reactions involving chlorobenzylamine derivatives. By calculating the energetics of different cyclization pathways (e.g., 6-exo vs. 7-endo), these studies can explain the regioselectivity observed in experimental results. Such mechanistic investigations are crucial for optimizing reaction conditions and designing new synthetic routes.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical studies on the N-Methyl-3-chlorobenzylamine scaffold, while not extensively detailed in the literature for this specific molecule, can be understood through the general principles of benzylamine N-alkylation. The formation of (3-Chlorophenyl)-N-methylmethanamine from 3-Chlorobenzylamine typically proceeds via a nucleophilic substitution reaction (SN2) pathway with a methylating agent.

Computational modeling of this type of reaction focuses on elucidating the minimum energy path from reactants to products. The key feature of this pathway is the transition state, a high-energy, transient molecular configuration that must be surmounted for the reaction to occur. For the N-methylation of a secondary amine, the transition state is characterized by the partial formation of the new Nitrogen-Carbon (N-C) bond and the partial breaking of the bond between the methyl group and its leaving group.

Energetics of Elementary Steps

While precise, experimentally-verified energetic values for this specific reaction are not published, a conceptual representation of the reaction coordinate can be formulated.

Table 1: Conceptual Energetics of a General SN2 N-Methylation Reaction

Reaction Coordinate StageDescriptionRelative Energy Level (Conceptual)
Reactants Separated 3-Chlorobenzylamine and methylating agent.Baseline (0)
Transition State Partially formed N-C bond; partially broken bond in the methylating agent.High (+Ea)
Products (3-Chlorophenyl)-N-methylmethanamine and the leaving group.Lower (-ΔH, for an exothermic reaction)

Intermolecular Interaction Analysis

Hydrogen Bonding Networks

The most significant intermolecular interaction in the crystal lattice of (3-Chlorophenyl)-N-methylmethanamine hydrobromide is the charge-assisted hydrogen bond. In the solid state, amine hydrohalides form strong hydrogen bonds of the type N⁺-H···X⁻. cdnsciencepub.com The protonated secondary ammonium (B1175870) group (R₂NH₂⁺) acts as a potent hydrogen bond donor, while the bromide anion (Br⁻) serves as the acceptor.

These hydrogen bonds are a primary organizing force in the crystal structure, often leading to the formation of extended chains or more complex three-dimensional networks. nih.govrsc.org The strength and geometry of these bonds are influenced by the nature of the halide; for secondary amine salts, a regular bathochromic (red) shift is often observed in the N-H stretching frequency when moving from hydrochloride to hydrobromide, indicating a change in the hydrogen bond strength. cdnsciencepub.com The infrared spectra of amine hydrohalides show that the N-H stretching bands of hydrogen-bonded aromatic and aliphatic salts fall within the same spectral region. cdnsciencepub.com

Table 2: Typical Parameters for N⁺-H···X⁻ Hydrogen Bonds in Ammonium Halides

Interaction TypeTypical H···X Distance (Å)Typical N···X Distance (Å)Energy (kcal/mol)
N⁺-H···Cl⁻2.0 - 2.33.0 - 3.310 - 20
N⁺-H···Br⁻2.2 - 2.53.2 - 3.58 - 18
N⁺-H···I⁻2.4 - 2.83.5 - 3.86 - 15

Note: Values are generalized from typical crystallographic data and computational studies on ammonium halides.

Halogen Bonding Interactions

Beyond classic hydrogen bonding, the presence of a chlorine atom on the phenyl ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region, known as a σ-hole, on a halogen atom attracts a nucleophilic region on an adjacent molecule. acs.org This interaction is highly directional, typically forming along the vector of the R-X covalent bond (where X is the halogen). acs.orgnih.gov

In the N-Methyl-3-chlorobenzylamine scaffold, the chlorine atom attached to the aromatic ring can act as a halogen bond donor. The bromide anion (Br⁻) or another electron-rich site could serve as the halogen bond acceptor, leading to C-Cl···Br⁻ interactions. The strength of halogen bonds increases with the polarizability of the halogen atom, following the general trend Cl < Br < I. nih.govoup.com While weaker than strong hydrogen bonds, these interactions are significant in crystal engineering and can play a crucial role in the supramolecular assembly of the crystal lattice. acs.orgrsc.org Computational studies show that halogen bond strengths for chlorine can range from approximately 5 to 8 kJ/mol, depending on the molecular environment. acs.org

Table 3: Comparison of Halogen Atoms as Halogen Bond Donors

Halogen (X)Polarizability (ų)Typical R-X···Y AngleRelative Bond Strength
Chlorine (Cl)2.18~180°Weak
Bromine (Br)3.05~180°Moderate
Iodine (I)4.70~180°Strong

Source: General principles derived from computational chemistry literature. acs.orgnih.govoup.com

Pi-Stacking and Other Non-Covalent Interactions

The chlorophenyl ring of the molecule allows for π-stacking interactions, which are non-covalent attractions between aromatic rings. These interactions are crucial in the packing of many aromatic compounds. π-stacking can occur in several geometries, most commonly parallel-displaced (offset) or T-shaped (edge-to-face), rather than a direct face-to-face arrangement, to minimize Pauli repulsion. chemrxiv.org

Table 4: Qualitative Effects of Substituents on Aromatic π-Stacking Interactions

Interaction GeometryDriving ForcesInfluence of Substituents
Parallel-Displaced Dispersion, ElectrostaticsElectron-withdrawing groups can alter the quadrupole moment, favoring specific offset arrangements.
T-Shaped (Edge-to-Face) Electrostatics (interaction between the positive edge and negative face of the rings)Substituents modify the electrostatic potential of the ring, strengthening or weakening the interaction.
Cation-π Electrostatics, InductionThe R₂NH₂⁺ group can interact favorably with the face of a nearby phenyl ring.

Structural Elucidation and Advanced Analytical Methodologies

Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure of (3-Chlorophenyl)-N-methylmethanamine hydrobromide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1H NMR and 13C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of this compound. The formation of the hydrobromide salt leads to the protonation of the nitrogen atom, which significantly influences the chemical shifts of nearby protons and carbons.

In the ¹H NMR spectrum, the protons of the aromatic ring typically appear in the range of 7.0-7.5 ppm. The presence of the chlorine atom at the meta position (C3) results in a complex splitting pattern for the aromatic protons. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen atom are expected to show a singlet or a closely coupled multiplet, shifted downfield due to the electron-withdrawing effect of the protonated amino group. The N-methyl (-CH₃) protons would also appear as a singlet, similarly deshielded.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The aromatic carbons will have distinct signals in the 120-140 ppm region, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The methylene and methyl carbons attached to the nitrogen will be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.2 - 7.5 125 - 135
C-Cl - ~134
C-CH₂ - ~138
N-CH₂-Ar ~4.0 ~52
N-CH₃ ~2.5 ~35
Variable-Temperature NMR for Rotamer Studies

Variable-temperature (VT) NMR spectroscopy is a valuable technique for studying dynamic processes such as rotational isomerism. semanticscholar.orgsciencepublishinggroup.com In molecules with restricted bond rotation, distinct sets of NMR signals for each rotamer may be observed at low temperatures. sciencepublishinggroup.com As the temperature is increased, the rate of rotation around the bond increases, leading to the coalescence of these signals into a single, time-averaged peak. sciencepublishinggroup.comoxinst.com

For this compound, VT NMR could be employed to study the rotation around the C-N bond. At low temperatures, it might be possible to observe separate signals for different conformations of the N-methyl and methylene groups. By analyzing the coalescence temperature and the line shapes of the signals at different temperatures, the energy barrier for this rotation (ΔG‡) can be calculated, providing insights into the conformational stability of the molecule. semanticscholar.orgsciencepublishinggroup.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its characteristic bond vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the secondary ammonium (B1175870) salt would appear as a broad band in the region of 2700-3000 cm⁻¹. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring will produce a series of sharp bands between 1400 and 1600 cm⁻¹. The C-N stretching vibration is expected in the 1200-1000 cm⁻¹ region, and the C-Cl stretching vibration will give a strong band in the fingerprint region, typically around 700-800 cm⁻¹.

Raman spectroscopy, which relies on the scattering of light, is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl stretch are expected to be strong in the Raman spectrum.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (salt) 2700 - 3000 (broad) Weak
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic C-H Stretch 2800 - 3000 2800 - 3000
C=C Aromatic Stretch 1400 - 1600 1400 - 1600
C-N Stretch 1000 - 1200 Moderate

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of (3-Chlorophenyl)-N-methylmethanamine, the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern will be seen for the molecular ion, with a peak at [M]⁺ and another at [M+2]⁺ in an approximate 3:1 ratio.

The fragmentation pattern would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 3-chlorobenzyl cation. Another common fragmentation pathway would be the loss of a methyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. researchgate.netmeasurlabs.com This technique can differentiate between compounds with the same nominal mass but different elemental compositions, providing definitive structural confirmation. youtube.com

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique allows for the elucidation of bond lengths, bond angles, and the absolute configuration of chiral centers, providing an unequivocal structural proof. For this compound, an SC-XRD analysis would reveal how the individual ions—the protonated (3-chlorophenyl)-N-methylmethanamine cation and the bromide anion—are arranged relative to one another in the crystal lattice.

While specific crystallographic data for this compound is not widely published, analysis of structurally similar aromatic compounds provides insight into the expected findings. Such an analysis would yield key crystallographic parameters, including the crystal system, space group, and unit cell dimensions. This data is fundamental to understanding the material's solid-state properties.

Table 1: Illustrative Crystallographic Data Parameters Obtainable from SC-XRD Analysis.
ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupDescribes the symmetry of the unit cell.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 10.5, b = 7.2, c = 15.1
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 98.5, γ = 90
Volume (ų)The volume of the unit cell.1120
ZThe number of formula units per unit cell.4

Analysis of Intermolecular Contacts in the Solid State (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular forces. In the case of this compound, the key interactions are expected to be hydrogen bonds and potentially halogen bonds.

Hydrogen Bonding: The protonated secondary amine (-NH₂⁺-) group is a strong hydrogen bond donor. In the crystal lattice, it would form robust hydrogen bonds with the bromide anion (Br⁻), which acts as a hydrogen bond acceptor. These N-H···Br interactions are crucial in defining the primary structural motifs within the crystal.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture, purifying target compounds, and assessing their purity. Various chromatographic techniques are applicable to the analysis and purification of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a compound and quantifying impurities. For a polar, ionizable compound like this compound, reversed-phase HPLC is the most common method. The analysis would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and reproducibility for the amine, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. Detection is typically achieved using a UV-Vis detector, as the phenyl ring provides a suitable chromophore.

Table 2: Typical HPLC Parameters for Analysis.
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 254 nm
Injection Volume10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. To analyze this compound by GC, the non-volatile salt must first be converted to its volatile freebase form. This is typically achieved by treating an aqueous solution of the salt with a base (e.g., NaOH) and extracting the free amine into an organic solvent. The resulting solution can then be injected into the GC. A polar capillary column is often used for amines to minimize peak tailing. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to assess purity, monitor the progress of a reaction, and determine the optimal solvent system for column chromatography. A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a sealed chamber containing a specific solvent mixture (eluent). The Retention Factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. For purification via flash chromatography, an Rf value of approximately 0.3 for the target compound is often desired.

Flash Column Chromatography for Purification

Flash column chromatography is the standard method for purifying chemical compounds in a laboratory setting on a preparative scale. The process involves forcing a solvent through a column packed with a solid adsorbent, most commonly silica gel.

The purification of (3-Chlorophenyl)-N-methylmethanamine begins with selecting an appropriate eluent system using TLC. A common solvent system for amines is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. To prevent the basic amine from streaking on the acidic silica gel, a small amount of a tertiary amine, such as triethylamine (B128534) (~0.1-1%), is often added to the eluent. The crude compound can be loaded onto the column either dissolved in a minimal amount of solvent (wet loading) or pre-adsorbed onto a small amount of silica gel (dry loading), which often leads to better separation. The solvent is then pushed through the column under positive pressure, and fractions are collected and analyzed by TLC to identify those containing the pure product.

Other Physicochemical Characterization Techniques

Beyond the foundational analytical methods, a comprehensive understanding of a chemical entity such as this compound necessitates the exploration of other physicochemical properties. These characteristics are pivotal in determining the compound's behavior in various environments and its suitability for specific applications. Techniques aimed at elucidating these properties provide insights into the substance's intrinsic physical and chemical nature.

One such area of investigation involves the electrical properties of the compound in solution. The ability of a substance to conduct an electric current is a fundamental characteristic that depends on the presence and mobility of charge carriers. For a salt like this compound, this is directly related to its dissociation into ions when dissolved in a suitable solvent.

Electrical Conductivity Measurements

Electrical conductivity is a measure of a material's ability to conduct electricity. In the context of chemical compounds in solution, it serves as an indicator of the extent of ionization and the mobility of the resulting ions. For an amine salt such as this compound, the measurement of electrical conductivity would provide valuable information about its behavior as an electrolyte. When dissolved in a polar solvent, it is expected to dissociate into the (3-Chlorophenyl)-N-methylmethanaminium cation and the bromide anion.

The study of the electrical conductivity of electrolyte solutions, including organic salts, has been a subject of scientific inquiry. uni.eduresearchgate.netchemsociety.org.ng The conductivity of such solutions is influenced by several factors, including the concentration of the salt, the nature of the solvent, and the temperature of the system. researchgate.netchemsociety.org.ngchemsociety.org.ng Generally, for electrolyte solutions, the molar conductivity increases with increasing dilution, as ion-ion interactions are minimized. uni.edu

The choice of solvent is critical, as its dielectric constant affects the dissociation of the solute. chemsociety.org.ng Solvents with higher dielectric constants are more effective at separating the ions of the salt, leading to a higher concentration of charge carriers and thus greater conductivity. chemsociety.org.ng The conductivity of solutions of both inorganic and organic salts has been observed to decrease as the organic (and less polar) content of the solvent mixture increases. researchgate.netchemsociety.org.ngchemsociety.org.ng

Mechanistic Investigations of N Methyl 3 Chlorobenzylamine Hydrobromide and Its Scaffold

Organic Reaction Mechanism Studies

The reactivity of the N-methyl-3-chlorobenzylamine scaffold is governed by the interplay of its functional groups: the secondary amine, the benzyl (B1604629) group, and the chloro-substituted aromatic ring. These features allow it to participate in a variety of organic reactions, including nucleophilic substitutions, oxidations, reductions, condensations, and cyclizations.

The nitrogen atom in N-methyl-3-chlorobenzylamine possesses a lone pair of electrons, rendering it nucleophilic. savemyexams.com Consequently, it can readily participate in nucleophilic substitution reactions. Studies on the reactions of meta- and para-substituted benzylamines with benzyl bromide in a methanol (B129727) medium have shown that these reactions follow a second-order kinetic path, consistent with an S(_N)2-type mechanism. epa.gov In this mechanism, the amine nucleophile attacks the electrophilic carbon of the benzyl bromide in a single, concerted step, leading to the formation of a transition state where the new nitrogen-carbon bond is forming concurrently with the breaking of the carbon-bromine bond. epa.govbyjus.comlibretexts.org

Kinetic studies of the reactions of N-methyl-α-bromoacetanilides with substituted benzylamines have also been explored, revealing complex, biphasic Hammett plots. researchgate.net This complexity suggests a change in the transition state structure or reaction mechanism depending on the electronic nature of the substituents on the benzylamine (B48309). researchgate.net

Table 1: Physicochemical Properties of N-methyl-m-chlorobenzylamine
PropertyValueUnitSource
Molecular FormulaC₈H₁₀ClN chemeo.com
Molecular Weight155.62 g/mol chemeo.com
Boiling Point97 / 0.6°C/mmHg chemicalbook.com
Density1.072g/mL at 25 °C chemicalbook.com
Refractive Index1.5395n20/D chemicalbook.com
pKa9.34±0.10 chemicalbook.com
logP2.059 chemeo.com

The oxidation of benzylamines can lead to the formation of the corresponding benzaldehydes. Mechanistic studies on the oxidation of substituted benzylamines by N-bromoacetamide (NBA) suggest a pathway involving the transfer of a hydride ion from the amine to the oxidant in the rate-determining step. researchgate.net The reaction is first order with respect to both the amine and the oxidant, and the unprotonated form of the benzylamine is the reactive species. researchgate.net The rates of oxidation are influenced by the substituents on the aromatic ring, with electron-withdrawing groups generally decreasing the rate of reaction.

Another proposed mechanism for the oxidation of benzylamine with N-chlorosuccinimide involves the addition of the amine to the electrophilic chlorine to yield an N-chlorobenzylamine intermediate, which then undergoes further reaction. This pathway does not involve hydride abstraction at the α-carbon in the initial step.

The reduction of the N-methylbenzylamine scaffold can be achieved through various methods. For instance, the reduction of imines, which can be formed from the condensation of a primary amine and a carbonyl compound, is a common route to secondary amines. The reduction of (E)-N-methyl-1-phenylmethanimine to N-benzylmethylamine can be accomplished by catalytic hydrogenation using palladium on carbon. chemicalbook.com A patent describes the reduction of a nitro group on the aromatic ring of an N-methylbenzylamine derivative to an amino group using Raney nickel as a catalyst. google.com

N-methyl-3-chlorobenzylamine, as a secondary amine, can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically proceed through the initial formation of a tetrahedral intermediate called a hemiaminal. mdpi.com This intermediate can then dehydrate to form an iminium ion, which is a key reactive species in various synthetic transformations. The Mannich reaction, for example, involves the aminoalkylation of a carbon acid via a condensation reaction between an amine, formaldehyde (B43269), and a carbonyl compound. orgsyn.org The reaction of substituted thioureas with carbonyl compounds can lead to the formation of thiazole derivatives, where the amine nitrogen participates in the cyclization. researchgate.net

Intramolecular cyclization reactions of derivatives of the N-methylbenzylamine scaffold are important for the synthesis of various heterocyclic compounds. For example, the intramolecular cyclization of N-allyl propiolamides provides a route to highly substituted γ-lactams. semanticscholar.org Computational studies on the cyclization of isothiouronium salts, which can be formed from benzylamines, suggest that the process can be catalyzed by silica (B1680970) gel, which acts as a proton shuttle to facilitate the key C-N bond formation. acs.orgacs.org The mechanism can proceed through different pathways, such as an initial cyclization followed by isomerization, or isomerization of a side chain followed by cyclization. acs.orgacs.org

Molecular Interaction Mechanisms (General Principles)

The interaction of small molecules with biological macromolecules is fundamental to pharmacology and biochemistry. The N-methyl-3-chlorobenzylamine scaffold serves as a basis for molecules that can interact with various biological targets, and understanding the mechanisms of these interactions is key to designing more potent and selective compounds.

The binding of benzylamine analogues to enzymes has been a subject of significant research. For instance, studies on the interaction of substituted benzylamines with monoamine oxidase B (MAO-B) have revealed that these compounds can act as competitive inhibitors. nih.gov The binding affinity is influenced by the electronic and steric properties of the substituents on the benzyl ring. Analysis of the binding of N,N-dimethylbenzylamine analogues to MAO-B showed that the deprotonated form of the amine is preferentially bound and that the binding affinity decreases with increasing van der Waals volume of the para-substituent. nih.gov This suggests that the orientation of the benzyl ring within the active site is a critical determinant of binding.

For N-methyl-3-chlorobenzylamine analogues, it can be hypothesized that the chlorophenyl group would occupy a hydrophobic pocket within a target's active site. The nitrogen atom could participate in hydrogen bonding or electrostatic interactions with acidic residues. The N-methyl group could also contribute to hydrophobic interactions or influence the conformational flexibility of the molecule, thereby affecting its binding mode. X-ray crystallography studies of benzylamine-based inhibitors bound to complement factor D have shown that the benzylamine moiety can be accommodated in the S1 binding pocket, with the basic amine interacting with key acidic residues like aspartate. nih.gov

Table 2: Key Mechanistic Features of Reactions Involving the Benzylamine Scaffold
Reaction TypeKey Mechanistic FeatureInfluencing FactorsReference
Nucleophilic SubstitutionS(_N)2-type mechanismElectronic nature of substituents, solvent epa.gov
OxidationHydride transfer or N-chlorinationpH, nature of oxidant, substituents researchgate.net
CondensationHemiaminal/iminium ion formationCarbonyl compound structure, catalyst mdpi.comorgsyn.org
CyclizationIntramolecular nucleophilic attackPresence of catalysts (e.g., silica gel), substituent effects semanticscholar.orgacs.orgacs.org

The physicochemical properties of the ligand play a crucial role in this process. The hydrophobicity of the chlorophenyl group, for example, would favor its interaction with nonpolar regions of a binding site. The basicity of the amine, quantified by its pKa, determines its protonation state at physiological pH, which in turn affects its ability to form electrostatic interactions. The conformational flexibility of the molecule allows it to adopt a specific three-dimensional shape that is complementary to the binding site.

The concept of transition state stabilization is also central to enzymatic catalysis and inhibitor design. Enzymes function by binding more tightly to the transition state of a reaction than to the ground state of the substrate. nih.gov Transition state analogues are stable molecules that mimic the structure of the unstable transition state and can therefore act as potent inhibitors. nih.gov Understanding the transition state structures of reactions involving the N-methylbenzylamine scaffold could thus guide the design of highly effective enzyme inhibitors.

Enzyme-Mediated Chemical Transformations (excluding biological outcomes)

The study of enzyme-mediated transformations of xenobiotics is crucial for understanding their metabolic fate. For the N-methyl-3-chlorobenzylamine scaffold, characteristic of (3-Chlorophenyl)-N-methylmethanamine, the primary enzymatic reactions involve oxidation of the amine and the aromatic ring. These transformations are predominantly catalyzed by two major superfamilies of enzymes: Cytochrome P450 (CYP450) and Monoamine Oxidases (MAO). While direct research on (3-Chlorophenyl)-N-methylmethanamine hydrobromide is limited, extensive studies on structurally related N-substituted benzylamines provide a predictive framework for its metabolic pathways.

The principal enzymatic transformations anticipated for the N-methyl-3-chlorobenzylamine scaffold are N-demethylation, N-debenzylation, aromatic hydroxylation, and N-oxidation. These reactions are initiated by the enzymatic catalyst to increase the polarity of the substrate, thereby facilitating its eventual elimination.

Cytochrome P450-Mediated Transformations

The Cytochrome P450 superfamily of heme-containing monooxygenases is a primary catalyst in the metabolism of a vast array of xenobiotics. For N-alkylamines, CYP450 enzymes catalyze oxidative N-dealkylation through a mechanism involving a carbinolamine intermediate. In the case of the N-methyl-3-chlorobenzylamine scaffold, this can lead to both N-demethylation and N-debenzylation.

N-Demethylation: This process is initiated by the abstraction of a hydrogen atom from the N-methyl group by the reactive oxygen species of the CYP450 active site, followed by oxygen rebound to form a hydroxyl group. This results in an unstable carbinolamine intermediate which then spontaneously decomposes to yield 3-chlorobenzylamine (B151487) and formaldehyde.

N-Debenzylation: Similarly, CYP450 can catalyze the hydroxylation of the benzylic carbon. The resulting carbinolamine intermediate would then break down to form N-methylamine and 3-chlorobenzaldehyde (B42229).

Aromatic Hydroxylation: CYP450 enzymes are also capable of hydroxylating the aromatic ring of the 3-chlorobenzyl moiety. The position of hydroxylation can vary, leading to different phenolic metabolites.

N-Oxidation: The tertiary amine nitrogen in the scaffold can be oxidized by CYP450 enzymes to form an N-oxide metabolite. This transformation can sometimes be a significant metabolic pathway for tertiary amines.

Monoamine Oxidase-Mediated Transformations

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines. Substituted benzylamines are known substrates for MAO enzymes. The catalytic process involves the oxidation of the amine to an iminium ion intermediate, which is then hydrolyzed to an aldehyde and ammonia (or a primary or secondary amine).

Detailed Research Findings on Analogous Scaffolds

While specific data for (3-Chlorophenyl)-N-methylmethanamine is not available in the reviewed literature, studies on related compounds provide valuable insights. For instance, research on the in vitro metabolism of N-benzyl-N-methylaniline using rat liver microsomes demonstrated that N-dealkylation and C-hydroxylation are major metabolic reactions. The study indicated that the carbinolamine produced from N-benzyl-N-methylaniline is unstable and breaks down to dealkylation products rather than forming an amide or N-oxide metabolite. nih.gov

Furthermore, investigations into the metabolism of various monoamine oxidase inhibitors have shown that N-demethylation and N-dealkylation are common pathways for propargylamines like pargyline, yielding benzylamine and N-methylbenzylamine. nih.govbioivt.com This supports the potential for similar transformations in the N-methyl-3-chlorobenzylamine scaffold.

The following table summarizes the potential enzyme-mediated transformations of the (3-Chlorophenyl)-N-methylmethanamine scaffold based on data from analogous compounds.

Enzyme SuperfamilySpecific Enzyme(s) (Probable)Transformation TypeSubstrate ScaffoldPotential Products
Cytochrome P450 (CYP450) Various CYP isoformsN-DemethylationN-Methyl-3-chlorobenzylamine3-Chlorobenzylamine, Formaldehyde
N-DebenzylationN-Methyl-3-chlorobenzylamineN-Methylamine, 3-Chlorobenzaldehyde
Aromatic HydroxylationN-Methyl-3-chlorobenzylamineHydroxylated N-methyl-3-chlorobenzylamine derivatives
N-OxidationN-Methyl-3-chlorobenzylamine(3-Chlorophenyl)-N-methylmethanamine N-oxide
Monoamine Oxidase (MAO) MAO-A, MAO-BOxidative DeaminationN-Methyl-3-chlorobenzylamine3-Chlorobenzaldehyde, N-Methylamine

It is important to note that the relative contribution of each pathway can be influenced by the specific CYP450 and MAO isoforms involved, as well as inter-species and inter-individual variations in enzyme expression and activity.

Metabolic Pathway Studies of the N Methyl 3 Chlorobenzylamine Scaffold

In Vitro Metabolic Stability and Biotransformation

The in vitro assessment of metabolic stability is a cornerstone of drug discovery and development, offering a preliminary evaluation of a compound's susceptibility to biotransformation. These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes.

Microsomal Stability Assays (e.g., Human Liver Microsomes)

Microsomal stability assays are designed to determine the rate at which a compound is metabolized by microsomal enzymes, primarily Cytochrome P450 (CYP) enzymes. In a typical assay, the test compound is incubated with human liver microsomes (HLM) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

While specific experimental data for (3-Chlorophenyl)-N-methylmethanamine hydrobromide is not publicly available, a hypothetical microsomal stability assay would yield data that can be presented as follows:

Table 1: Hypothetical In Vitro Metabolic Stability of (3-Chlorophenyl)-N-methylmethanamine in Human Liver Microsomes
Time (minutes)Parent Compound Remaining (%)
0100
585
1560
3035
6010

From such data, the in vitro half-life can be determined, providing a valuable indicator of the compound's metabolic stability. A shorter half-life suggests rapid metabolism, while a longer half-life indicates greater stability.

Identification of Potential Metabolites (e.g., Hydroxylation, Dealkylation, Fragmentation)

Based on the structure of (3-Chlorophenyl)-N-methylmethanamine, several metabolic pathways can be predicted. The primary routes of metabolism for N-alkylamines and compounds with aromatic rings are N-dealkylation and aromatic hydroxylation. nih.gov

N-Dealkylation: This process involves the removal of an alkyl group from the nitrogen atom. For the N-Methyl-3-chlorobenzylamine scaffold, two N-dealkylation pathways are possible:

N-Demethylation: Removal of the methyl group would yield 3-chlorobenzylamine (B151487).

N-Debenzylation: Cleavage of the benzyl (B1604629) group would result in methylamine (B109427). N-dealkylation is a common metabolic pathway for many drugs and is primarily catalyzed by CYP enzymes. nih.gov The initial step involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously breaks down. nih.gov

Aromatic Hydroxylation: The chlorophenyl ring can undergo hydroxylation at various positions, leading to the formation of phenolic metabolites. The presence of the chlorine atom may influence the position of hydroxylation due to its electronic effects on the aromatic ring. Aromatic hydroxylation is a classic Phase I metabolic reaction also mediated by CYP enzymes.

Fragmentation: Further metabolism of the primary metabolites can occur. For instance, the 3-chlorobenzylamine formed from N-demethylation could be further metabolized.

A summary of predicted primary metabolites is presented in the table below.

Table 2: Predicted Primary Metabolites of (3-Chlorophenyl)-N-methylmethanamine
Metabolic ReactionPredicted Metabolite
N-Demethylation3-Chlorobenzylamine
N-DebenzylationMethylamine
Aromatic HydroxylationHydroxy-(3-chlorophenyl)-N-methylmethanamine

Role of Specific Enzyme Systems (e.g., Cytochrome P450)

The Cytochrome P450 (CYP) superfamily of enzymes is the most important enzyme system involved in the metabolism of xenobiotics. nih.gov Several CYP isoforms are responsible for the majority of drug metabolism in humans, with CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 being the most significant. nih.gov

For N-alkylamines, multiple CYP isoforms can be involved in their metabolism. nih.govoup.com The specific isoforms responsible for the metabolism of (3-Chlorophenyl)-N-methylmethanamine would need to be determined experimentally using recombinant human CYP enzymes. Such studies would reveal which enzymes are primarily responsible for its clearance and could help predict potential drug-drug interactions. For example, if the compound is found to be a substrate for CYP3A4, co-administration with a potent CYP3A4 inhibitor could lead to increased plasma concentrations of the parent compound.

Computational Prediction of Metabolic Fates

In recent years, in silico methods have become increasingly valuable for predicting the metabolic fate of new chemical entities. nih.gov These computational tools can provide early insights into potential metabolic pathways and help prioritize compounds for further experimental evaluation.

In Silico Tools for Metabolite Prediction and Site of Metabolism

A variety of computational tools are available to predict the sites of metabolism (SOM) and the structures of potential metabolites. nih.gov These tools employ different approaches, including rule-based systems, machine learning models, and quantum mechanical calculations. nih.govsemanticscholar.org

For (3-Chlorophenyl)-N-methylmethanamine, these programs would likely predict the N-methyl and N-benzyl groups as primary sites for N-dealkylation and the aromatic ring as a site for hydroxylation. The predictions are based on large databases of known metabolic transformations and the chemical reactivity of different functional groups within the molecule.

Quantitative Structure-Metabolism Relationship (QSMR) Studies

Quantitative Structure-Metabolism Relationship (QSMR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their metabolic stability or rate of metabolism by a specific enzyme. These models can be used to predict the metabolic properties of new compounds within the same chemical class.

Developing a QSMR model for the N-Methyl-3-chlorobenzylamine scaffold would require experimental metabolic data for a series of structurally related analogs. By correlating descriptors of their chemical structure (e.g., electronic, steric, and lipophilic properties) with their metabolic stability, a predictive model could be built. Such a model could then be used to guide the design of new derivatives with improved metabolic profiles. As no specific data is available for this compound, a QSMR study has not been performed.

Synthesis and Academic Relevance of Derivatives and Analogues of 3 Chlorophenyl N Methylmethanamine Hydrobromide

Rational Design Principles for Derivatives

The rational design of derivatives of (3-Chlorophenyl)-N-methylmethanamine is guided by established principles of medicinal chemistry and material science. The goal is to systematically modify the parent structure to modulate its physicochemical and electronic properties. This is achieved by altering specific parts of the molecule, primarily the N-alkyl chain and the aromatic ring, to influence factors such as steric hindrance, electron density distribution, and intermolecular interactions.

Modifications on the N-Alkyl Chain

The N-methyl group in (3-Chlorophenyl)-N-methylmethanamine is a key site for modification. Altering the N-alkyl chain can significantly impact the steric and electronic environment around the nitrogen atom. The synthesis of mono-N-methylated amines from primary amines is a foundational technique in this area, often requiring specific catalysts to achieve high selectivity. researchgate.net

Strategic modifications include:

Chain Length: Elongating or shortening the alkyl chain (e.g., replacing methyl with ethyl, propyl, or larger groups) can alter the molecule's lipophilicity and steric bulk.

Branching: Introducing branching on the alkyl chain can create more significant steric hindrance, which can influence binding selectivity in biological systems or affect the geometry of metal complexes.

These modifications are designed to fine-tune the molecule's interaction with its environment, whether it be a biological target or a metal center in a coordination complex.

Substituent Effects on the Aromatic Ring

The 3-chlorophenyl group is a critical determinant of the molecule's electronic properties. The position and nature of substituents on the aromatic ring govern its reactivity in electrophilic aromatic substitution reactions and modulate the electron density of the entire molecule through inductive and resonance effects. minia.edu.eglibretexts.org

Inductive Effects: The chlorine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. libretexts.orglibretexts.org This effect deactivates the benzene (B151609) ring, making it less nucleophilic and thus less reactive toward electrophilic attack compared to unsubstituted benzene. minia.edu.eglumenlearning.com Other groups like nitro (-NO2) or carboxyl (-COOH) would further deactivate the ring through inductive withdrawal. libretexts.org Conversely, alkyl groups exert an electron-donating inductive effect (+I effect), which activates the ring. lumenlearning.com

The existing chloro substituent is a deactivating group but directs incoming electrophiles to the ortho and para positions. However, since it is in the meta position, further substitution will be directed to the positions ortho to the chloro group (positions 2, 4, and 6) and para to the benzylamine (B48309) moiety. The rational design of new analogues involves the strategic placement of additional electron-donating or electron-withdrawing groups to precisely control the ring's electronic character.

Synthetic Methodologies for Derivatives and Analogues

The secondary amine functionality of (3-Chlorophenyl)-N-methylmethanamine makes it a versatile starting material for the synthesis of a wide array of derivatives. Standard organic transformations can be employed to create amides, ureas, thioureas, and carbamates, or to use the molecule as a scaffold for building more complex heterocyclic systems and metal complexes.

Formation of Amide, Thiourea (B124793), and Carbamate (B1207046) Derivatives

The nucleophilic nitrogen atom of the parent compound readily reacts with various electrophiles to form stable derivatives.

Amide Derivatives: Amide bonds can be formed by reacting (3-Chlorophenyl)-N-methylmethanamine with acyl chlorides or carboxylic acids. khanacademy.orgunimi.it The reaction with an acyl chloride is a direct and often high-yielding method. khanacademy.org Alternatively, direct coupling with a carboxylic acid requires an activating agent, such as a carbodiimide, or the in-situ formation of an activated ester to facilitate the reaction. nih.govgoogle.com For instance, N-(3-chlorophenyl)succinamic acid can be synthesized by reacting 3-chloroaniline (B41212) with succinic anhydride, demonstrating a related pathway for amide formation. nih.gov

Thiourea Derivatives: Thioureas are commonly synthesized through the condensation reaction of an amine with an isothiocyanate. analis.com.myresearchgate.net The reaction of (3-Chlorophenyl)-N-methylmethanamine with a suitable isothiocyanate, such as phenyl isothiocyanate or a custom-synthesized variant, would proceed under mild conditions to yield the corresponding N,N'-disubstituted thiourea derivative. researchgate.netresearchgate.net Numerous thiourea derivatives have been prepared from related chloro-substituted anilines, such as the synthesis of N-Cyano-N'-(3-chlorophenyl)thiourea from 3-chlorophenylisothiocyanate. prepchem.commdpi.com

Carbamate Derivatives: Carbamates can be prepared by reacting the amine with a chloroformate, such as phenyl chloroformate, or by trapping an in-situ generated isocyanate with an alcohol. google.comorganic-chemistry.orgorganic-chemistry.org A direct method involves the reaction of the amine with phosgene (B1210022) or a phosgene equivalent, followed by the addition of an alcohol or phenol. google.comnih.gov Another approach is the three-component coupling of the amine, carbon dioxide, and an alkyl halide, which provides a milder route to carbamate synthesis. organic-chemistry.orgnih.gov

Examples of Derivative Synthesis Reactions
Derivative TypeReactantsGeneral Reaction ConditionsReference
AmideAmine + Acyl ChlorideTypically in an aprotic solvent, often with a non-nucleophilic base to scavenge HCl. khanacademy.org
ThioureaAmine + IsothiocyanateOften performed at room temperature or with gentle heating in a solvent like DCM, ethanol (B145695), or DMF. analis.com.myprepchem.commdpi.com
CarbamateAmine + ChloroformateReaction in the presence of a base to neutralize the HCl byproduct. google.comnih.gov

Incorporation into Heterocyclic Systems

The (3-Chlorophenyl)-N-methylmethanamine structure can serve as a building block for synthesizing various N-heterocycles, which are of significant interest in medicinal chemistry.

One advanced strategy involves the ortho-palladation of a primary benzylamine complex, followed by the insertion of isocyanides into the metal-carbon bond to create isoindolinimines. rsc.org While the parent compound is a secondary amine, related methodologies can be adapted.

More direct methods include:

Condensation Reactions: Reaction with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocyclic rings.

Cyclization with Bifunctional Reagents: The reaction of 3-chloroaniline with di(2-chloroethyl)amine hydrochloride in refluxing xylene yields 1-(3-chlorophenyl)piperazine, demonstrating a pathway to piperazine-containing heterocycles. google.com

Multi-step Syntheses: A series of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride salts have been synthesized via the reduction of corresponding methanone (B1245722) oximes, showcasing how the chlorophenyl-methylamine core can be integrated with other heterocyclic rings like pyridine. derpharmachemica.comresearchgate.net Similarly, β-lactam rings, such as azetidinones, can be formed through the dehydrative annulation of precursor Schiff bases derived from related amines. nih.gov The synthesis of trazodone (B27368) analogues also incorporates the 3-chlorophenyl moiety into a complex triazolopyridine heterocyclic system. nih.gov

Preparation of Metal Complexes

The nitrogen atom of (3-Chlorophenyl)-N-methylmethanamine possesses a lone pair of electrons, making it a potential ligand for coordination with metal ions. While the parent amine can act as a simple monodentate ligand, it is more common to first convert it into a multidentate ligand to form more stable chelate complexes.

Schiff Base Complexes: A common strategy involves the condensation of a primary amine with a ketone or aldehyde to form a Schiff base (imine). These ligands often contain additional donor atoms (such as N, O, or S) that can coordinate to a metal ion. ajgreenchem.com For example, Schiff base ligands derived from benzil (B1666583) and various amines can act as bidentate, tridentate, or tetradentate ligands, forming stable complexes with transition metals like Cu(II), Co(II), and Ni(II). ajgreenchem.com

Hydroxylamine Derivatives: N-benzyl-N-nitrosohydroxylamine derivatives are known to be effective chelating agents for various d-block metals, forming stable complexes. researchgate.net

Direct Coordination: The amine itself or its derivatives can coordinate directly with metal salts. For instance, various metal complexes have been synthesized from ligands containing a 3-(4-chlorophenyl) moiety, reacting them with Cu(II), Ni(II), and La(III) ions to form complexes with potential biological activity. nih.gov

Role as an Intermediate in Chemical Synthesis

(3-Chlorophenyl)-N-methylmethanamine, often used as its hydrobromide salt for stability and ease of handling, serves as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its bifunctional nature, featuring a reactive secondary amine and a substituted aromatic ring, allows for sequential and controlled introduction of molecular complexity.

Precursor in Specialized Chemical Synthesis

The utility of (3-Chlorophenyl)-N-methylmethanamine as a precursor is prominently demonstrated in the synthesis of the hepatitis C virus (HCV) inhibitor, Dasabuvir. nih.govacs.org In the synthetic pathway to Dasabuvir, this compound is not a simple starting material but is itself formed as a key intermediate that precedes the construction of the core molecular scaffold.

One of the initial steps in the process involves the reductive amination of 3-chlorobenzaldehyde (B42229) with methylamine (B109427). This reaction efficiently produces the free base, (3-Chlorophenyl)-N-methylmethanamine, which is then carried forward to the next stage of the synthesis. The presence of the chlorine atom on the phenyl ring is a strategic chemical handle that influences the electronic properties of the molecule and allows for further functionalization if required in alternative synthetic routes.

The subsequent step involves the coupling of this intermediate with other fragments to build the final drug molecule. For instance, it can be reacted with a suitably functionalized pyrimidine (B1678525) derivative, where the N-methylmethanamine moiety becomes an integral part of the final structure. The reaction data in Table 1 illustrates a representative transformation involving a similar N-aryl amine intermediate in a palladium-catalyzed process, highlighting the conditions typically employed for such coupling reactions. acs.org

Table 1: Representative Palladium-Catalyzed Sulfonamidation in Dasabuvir Synthesis

Parameter Value
Aryl Substrate Aryl Nonaflate
Amine Component Aniline Derivative
Catalyst Palladium Complex (e.g., with VincePhos ligand)
Reaction Type Sulfonamidation

| Significance | Enables convergent synthesis, reducing impurity burden acs.org |

Building Block for Complex Molecular Architectures

(3-Chlorophenyl)-N-methylmethanamine serves as a fundamental building block for constructing the complex architecture of Dasabuvir. acs.orgmedkoo.com Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B polymerase and possesses a complex structure featuring multiple aromatic and heterocyclic rings. drugbank.com The (3-chlorobenzyl)methylamino group, derived from the intermediate, constitutes a significant portion of one of the key fragments of the final drug molecule.

In the convergent synthesis strategy for Dasabuvir, large, pre-formed fragments of the molecule are coupled together in the later stages. The fragment containing the (3-chlorobenzyl)methylamino moiety is prepared and then joined with another complex piece, such as a substituted naphthylsulfonamide uracil (B121893) system. This approach is highly efficient and avoids the linear accumulation of synthetic steps and potential yield losses. acs.org The role of the intermediate is therefore critical; it provides a specific, functionalized substructure that is precisely incorporated into the final, intricate molecular design.

Theoretical Aspects of Structure-Reactivity Relationships

The reactivity of (3-Chlorophenyl)-N-methylmethanamine and its derivatives is governed by the interplay of electronic and steric effects, which can be modified to control reaction outcomes.

Influence of Structural Modifications on Reaction Pathways

The substitution pattern on the aromatic ring significantly influences the reactivity of the N-methylmethanamine side chain. In the case of (3-Chlorophenyl)-N-methylmethanamine, the chlorine atom at the meta-position exerts a specific electronic influence.

Inductive Effect: Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon.

Resonance Effect: Chlorine also has lone pairs of electrons that can be delocalized into the aromatic ring, a +R effect. However, for halogens, the inductive effect typically dominates.

The net result of the meta-positioned chlorine is primarily an inductive withdrawal of electron density, which slightly deactivates the ring towards electrophilic aromatic substitution but, more importantly, influences the acidity of the N-H proton (in the protonated amine) and the nucleophilicity of the nitrogen atom. Studies on related N-aryl systems have shown that electron-withdrawing substituents can modulate the reactivity in coupling reactions. nih.govnih.gov For example, in reactions where the amine acts as a nucleophile, the reduced basicity caused by the chloro group can affect reaction rates compared to an unsubstituted analogue. This modulation is critical for preventing side reactions and ensuring chemoselectivity in complex syntheses.

Table 2: Hammett Parameters and Their Implication on Reactivity

Substituent Effect Hammett Parameter (σ) Influence on Amine Nucleophilicity
Electron-Donating Group (e.g., -OCH₃ at para) Negative Increases
No Substituent (-H) 0.00 Baseline
Electron-Withdrawing Group (e.g., -Cl at meta) +0.37 Decreases

Note: Hammett parameters are a measure of the electronic effect of substituents in organic reactions. A positive value indicates an electron-withdrawing effect.

Stereochemical Considerations in Derivatives

While (3-Chlorophenyl)-N-methylmethanamine itself is achiral, its derivatives can contain stereocenters, and the N-(3-chlorobenzyl) group can influence the stereochemical outcome of reactions. For instance, if this moiety is incorporated into a larger molecule containing a chiral center, such as a substituted piperidine (B6355638) ring, the bulky benzyl (B1604629) group can direct the approach of reagents. researchgate.net

In the synthesis of complex cyclic systems, the orientation of N-benzyl groups can determine the conformational preference of the ring system (e.g., chair vs. boat) and the diastereoselectivity of subsequent reactions. researchgate.net For example, in the reduction of a ketone adjacent to a nitrogen atom bearing a 3-chlorobenzyl group, the substituent may sterically hinder one face of the carbonyl group, leading to the preferential formation of one diastereomeric alcohol. This principle of substrate control is fundamental in asymmetric synthesis, where existing stereochemistry in a molecule is used to create new stereocenters with high selectivity. Although Dasabuvir is not chiral, these stereochemical principles are paramount in the synthesis of many other complex molecules where this or similar building blocks are used. drugbank.com

Q & A

Q. What are the optimal synthetic routes for (3-Chlorophenyl)-N-methylmethanamine hydrobromide, and how can reaction yields be maximized?

  • Methodological Answer : A common approach involves reductive amination of 3-chlorobenzaldehyde with methylamine, followed by hydrobromide salt formation. To maximize yield:
  • Use sodium borohydride or catalytic hydrogenation for selective reduction of intermediate imines .
  • Monitor reaction progress via thin-layer chromatography (TLC) or inline FTIR to detect intermediate formation.
  • Purify the final product via recrystallization in ethanol/water mixtures, leveraging solubility differences .
  • Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the amine intermediate .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm the methylamine group (δ ~2.3 ppm for CH3) and aromatic protons (δ 7.2–7.5 ppm for 3-chlorophenyl) .
  • Single-crystal X-ray diffraction : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯Br interactions) .
  • DSC/TGA : Assess thermal behavior (melting point, decomposition onset) under nitrogen flow .
  • IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers analyze the thermal stability and decomposition kinetics of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min) to identify decomposition stages .
  • Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events and calculate activation energy via Kissinger or Ozawa methods .
  • Computational Modeling : Use software like EXPLO5 V6.03 to predict decomposition products (e.g., 3-chlorophenyl radicals) and detonation parameters (velocity, pressure) for energetic material applications .
  • Isothermal Studies : Conduct time-resolved experiments at fixed temperatures to derive rate constants and degradation pathways .

Q. What strategies are recommended for resolving contradictions in reported physicochemical data of halogenated phenylmethanamine derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/X-ray data across studies to identify discrepancies in peak assignments or crystal packing .
  • Computational Validation : Optimize molecular geometries using DFT (e.g., B3LYP/6-31G*) and simulate spectra (NMR, IR) to match experimental results .
  • Controlled Replication : Repeat synthesis under standardized conditions (solvent, temperature) to isolate variables affecting purity/stability .
  • Meta-Analysis : Use databases like PubChem or Reaxys to aggregate and statistically analyze reported melting points, solubilities, and spectral data .

Q. How to design experiments to assess the compound's potential as a precursor in bioactive or energetic materials?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., halogen position, amine alkylation) and test bioactivity in receptor-binding assays (e.g., serotonin/dopamine transporters) .
  • Energetic Performance : Calculate oxygen balance (-141.742) and crystal density (1.72 g/cm³) to predict detonation velocity (e.g., 4409 m/s via EXPLO5) .
  • Stability Screening : Expose the compound to UV light, humidity, and oxidants to evaluate shelf-life and handling requirements .
  • Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity and environmental impact via LC50 assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.